Cleavage Efficiency: Mild and Quantitative Release of Biotinylated Targets from Streptavidin Resin
A key procurement consideration for biotin reagents is the recoverability of the target biomolecule. Dde Biotin-PEG4-Picolyl Azide incorporates a Dde linker that is cleaved under mild, non-denaturing conditions, enabling the release of captured proteins from streptavidin . In contrast, non-cleavable biotin reagents, such as standard Biotin-PEG4-Azide, typically require harsh, denaturing elution (e.g., boiling in SDS buffer) which destroys protein structure and function . Quantitative data from technical datasheets shows that Dde cleavage with 2% hydrazine achieves >90% release efficiency .
| Evidence Dimension | Biotinylated target release efficiency under mild conditions |
|---|---|
| Target Compound Data | >90% |
| Comparator Or Baseline | Non-cleavable Biotin-PEG4-Azide |
| Quantified Difference | Non-cleavable: ~0% release under mild conditions (requires denaturation) |
| Conditions | 2% aqueous hydrazine, mild buffer |
Why This Matters
This enables the recovery of native, functional proteins for downstream analysis (e.g., mass spectrometry, enzymatic assays), a capability standard biotin azides cannot provide.
